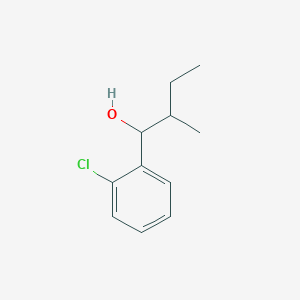
1-(2-Chlorophenyl)-2-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- can be achieved through several methods:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of benzene with 2-chloro-1-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
-
Reduction of 2-Chlorobenzyl Chloride: : Another method involves the reduction of 2-chlorobenzyl chloride using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction converts the benzyl chloride to the corresponding benzyl alcohol .
Industrial Production Methods
Industrial production of Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form the corresponding hydrocarbon. This can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
-
Substitution: : The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: 2-Chlorotoluene.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- involves its interaction with specific molecular targets. The chlorine atom and the isobutyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activity and disrupt microbial cell membranes.
Comparaison Avec Des Composés Similaires
Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- can be compared with other similar compounds such as:
2-Chlorobenzyl Alcohol: Similar structure but lacks the isobutyl group.
Benzyl Alcohol: Lacks both the chlorine atom and the isobutyl group.
2-Chlorotoluene: Similar structure but lacks the hydroxyl group.
Propriétés
Numéro CAS |
124285-92-3 |
|---|---|
Formule moléculaire |
C11H15ClO |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-2-methylbutan-1-ol |
InChI |
InChI=1S/C11H15ClO/c1-3-8(2)11(13)9-6-4-5-7-10(9)12/h4-8,11,13H,3H2,1-2H3 |
Clé InChI |
KBJASEISUWAWEI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


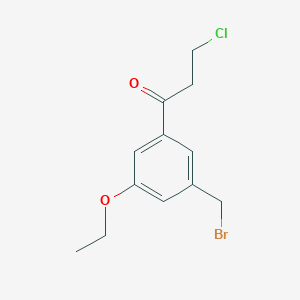
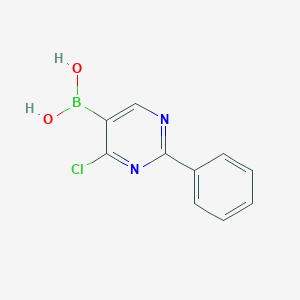

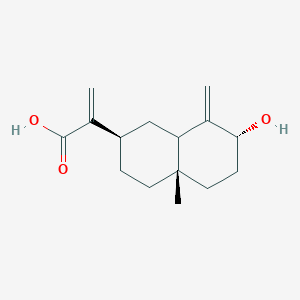


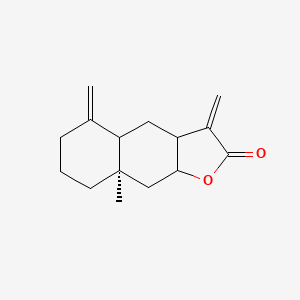
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
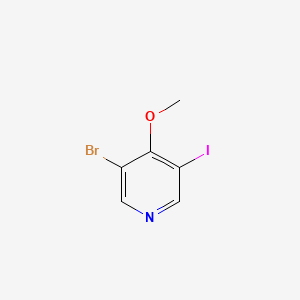
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)
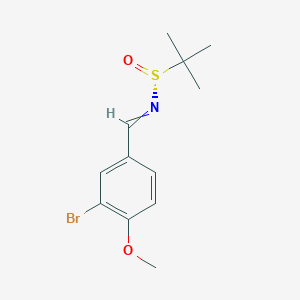
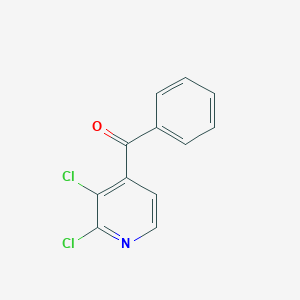
![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)

